BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

regioisomerism medicinal chemistry structure–activity relationship

The compound 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-60-1, molecular formula C₂₃H₁₆ClN₃, MW 369.85 g/mol) is a fully aromatic 1,3-diaryl-pyrazolo[4,3-c]quinoline. This tricyclic scaffold comprises a pyrazole ring ortho-fused to a quinoline nucleus, a chemotype established in the literature as a privileged structure for ligand discovery across multiple target classes, including benzodiazepine receptors, adenosine A₃ receptors, COX-2, PDE4, β-glucuronidase, and G-quadruplex DNA.

Molecular Formula C23H16ClN3
Molecular Weight 369.85
CAS No. 901245-60-1
Cat. No. B2708267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901245-60-1
Molecular FormulaC23H16ClN3
Molecular Weight369.85
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H16ClN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3
InChIKeyRLDBRQWIWNGJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-60-1) – Structural Identity and Compound Class Position


The compound 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-60-1, molecular formula C₂₃H₁₆ClN₃, MW 369.85 g/mol) is a fully aromatic 1,3-diaryl-pyrazolo[4,3-c]quinoline . This tricyclic scaffold comprises a pyrazole ring ortho-fused to a quinoline nucleus, a chemotype established in the literature as a privileged structure for ligand discovery across multiple target classes, including benzodiazepine receptors, adenosine A₃ receptors, COX-2, PDE4, β-glucuronidase, and G-quadruplex DNA [1]. Within this class, the specific 1-(4-chlorophenyl)-3-(4-methylphenyl) substitution isomer represents a distinct regioisomeric arrangement relative to its closest positional analog, 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5), with the interchange of chloro and methyl substituents between the N1 and C3 positions potentially altering both electronic distribution and steric presentation to biological targets .

Why 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Generic Pyrazoloquinoline Analogs


Generic substitution among pyrazolo[4,3-c]quinoline congeners is precluded by the structure–activity relationship (SAR) sensitivity inherent to this tricyclic core. The tetrahedron review of pyrazolo[4,3-c]quinoline chemistry documents that even minor substituent permutations—such as the halogen identity, aryl ring position, or methylation pattern—can shift target selectivity between adenosine receptor subtypes, alter COX-2 vs. PDE4 inhibition, or determine whether a compound functions as a benzodiazepine receptor agonist versus antagonist [1]. Within the 1,3-diaryl sub-series specifically, the positional isomer pair where the chloro and methyl groups occupy either the N1-aryl or C3-aryl position (CAS 901245-60-1 vs. CAS 901006-33-5) represents two distinct chemical entities with different dipole moments, LogP values, and hydrogen-bonding capacities . At the class level, pyrazolo[4,3-c]quinoline anti-inflammatory activity in RAW 264.7 macrophages varied from IC₅₀ = 0.19 μM to IC₅₀ = 0.92 μM across only eighteen derivatives with subtle aryl modifications, demonstrating that potency cannot be assumed for a given substitution pattern absent direct measurement [2]. Consequently, the specific 1-(4-chlorophenyl)-3-(4-methylphenyl) substitution pattern defines a unique chemical space point whose procurement and testing value is inseparable from its precise molecular identity.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Regioisomeric Identity: Positional Differentiation from 1-(4-methylphenyl)-3-(4-chlorophenyl) Isomer (CAS 901006-33-5)

The target compound (CAS 901245-60-1) and its closest positional isomer (CAS 901006-33-5) share identical molecular formula (C₂₃H₁₆ClN₃) and molecular weight (369.85 g/mol) but differ in the location of the 4-chlorophenyl and 4-methylphenyl groups relative to the pyrazolo[4,3-c]quinoline core . In the target compound, the 4-chlorophenyl group is attached at N1 and the 4-methylphenyl group at C3, whereas in the positional isomer this arrangement is reversed. This regioisomeric distinction is non-trivial: literature on related pyrazolo[4,3-c]quinoline scaffolds demonstrates that N1-aryl vs. C3-aryl substitution profoundly affects receptor binding orientation. For instance, in the 2-arylpyrazolo[4,3-c]quinolin-4-one series, moving an aryl substituent from the N2 to the C3 position alters A₃ adenosine receptor affinity by over one order of magnitude [1].

regioisomerism medicinal chemistry structure–activity relationship

Halogen Position Isomer Differentiation: 1-(4-Chlorophenyl) vs. 1-(3-Chlorophenyl) Analog (CAS 901263-89-6)

The target compound bears a 4-chlorophenyl substituent at N1, whereas the analog 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901263-89-6) features a meta-chloro substitution pattern . Within the pyrazolo[4,3-c]quinoline chemotype, electronic effects of aryl halogen substitution are known to modulate target engagement. In related 2-arylpyrazolo[4,3-c]quinolin-4-ones, shifting a chloro substituent from the para to the meta position of the N2-aryl ring altered human A₃ adenosine receptor Kᵢ values from nanomolar to micromolar range, demonstrating that halogen position alone can dictate whether a compound achieves potent target engagement [1]. Although direct head-to-head data for the 1-aryl series are lacking, the class-level inference is that para- vs. meta-chloro substitution at the N1-aryl ring of the pyrazolo[4,3-c]quinoline scaffold is likely to produce distinct biological fingerprints.

halogen isomerism medicinal chemistry target selectivity

Class-Level Anti-Inflammatory Activity Benchmark: Pyrazolo[4,3-c]quinoline NO Production Inhibition

A systematic study of eighteen pyrazolo[4,3-c]quinoline derivatives (2a–2r) in LPS-stimulated RAW 264.7 macrophages established the scaffold's capacity for potent NO production inhibition, with IC₅₀ values spanning 0.19–0.92 μM and the most active compounds (2i, IC₅₀ = 0.19 μM; 2m, IC₅₀ = 0.22 μM) matching the potency of the iNOS-selective control 1400W (IC₅₀ = 0.20 μM) [1]. QSAR analysis identified key structural descriptors (SsNH₂, SHBint9, nHBAcc, AATSC4m) that quantitatively predict anti-inflammatory activity within this chemotype [1]. The target compound 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, bearing electron-withdrawing (4-Cl) and electron-donating (4-Me) aryl substituents, occupies a distinct descriptor space relative to the 2a–2r series, and its anti-inflammatory activity has not been independently reported. The scaffold's established iNOS/COX-2 inhibitory capacity provides a testable hypothesis for this specific substitution pattern [2].

anti-inflammatory nitric oxide inhibition RAW 264.7 macrophages

G-Quadruplex DNA Stabilization Potential: Scaffold Precedent from Pyrazolo[4,3-c]quinoline Ligands

The pyrazolo[4,3-c]quinoline scaffold has recently been validated as a G-quadruplex (G4) DNA-targeting chemotype. A series of pyrazolo[4,3-c]quinoline derivatives were designed as c-MYC Pu27 and KRAS G4 stabilizing ligands, with lead compound PQ32 demonstrating high ΔTₘ values for thermal stabilization of these G4 structures and inhibiting tumor cell proliferation with IC₅₀ ≈ 1.00 μM in cell-based assays, comparable to cisplatin in a xenograft model [1]. A separate fluorescent probe study identified a pyrazolo[4,3-c]quinoline derivative (DPQ) that selectively binds c-MYC Pu22 G4 with Kd = 2.35 μM and exhibits light-up fluorescence upon binding, establishing the scaffold's utility as a G4 recognition module [2]. The target compound 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, with its 1,3-diaryl substitution pattern, is structurally analogous to these G4 ligands and represents a candidate for G4 screening campaigns. Its specific G4 binding parameters have not been reported.

G-quadruplex c-MYC KRAS anticancer target

Application Scenarios for 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Based on Quantitative Evidence


Regioisomer-Specific SAR Profiling in Pyrazolo[4,3-c]quinoline Medicinal Chemistry Programs

For research groups constructing structure–activity relationship tables around the pyrazolo[4,3-c]quinoline pharmacophore, the target compound serves as an essential data point representing the 1-(4-chlorophenyl)-3-(4-methylphenyl) substitution pattern. Systematic testing of this compound alongside its positional isomer (CAS 901006-33-5) and meta-chloro analog (CAS 901263-89-6) enables quantitative mapping of how aryl substitution regiochemistry modulates target affinity, selectivity, and cellular potency [2]. The class-level SAR established in the 2-arylpyrazolo[4,3-c]quinolin-4-one A₃ antagonist series demonstrates that such regioisomeric comparisons yield interpretable affinity differences exceeding one order of magnitude, providing a validated experimental framework for the 1,3-diaryl series [1].

Anti-Inflammatory Screening Against iNOS/COX-2 Pathways in Macrophage Models

The target compound can be prioritized for LPS-induced RAW 264.7 macrophage NO production assays, using the published class benchmark (IC₅₀ range 0.19–0.92 μM for 18 derivatives; positive control 1400W IC₅₀ = 0.20 μM) [2]. Because the 1-(4-chlorophenyl)-3-(4-methylphenyl) substitution occupies a distinct QSAR descriptor space (combining electron-withdrawing Cl and electron-donating Me groups) relative to the 3-amino-4-phenylamino series previously characterized, testing this compound directly quantifies the contribution of the 1,3-diaryl motif to anti-inflammatory potency and COX-2/iNOS protein expression modulation, extending the scaffold's validated pharmacology to a new substitution subclass [2].

G-Quadruplex DNA Ligand Discovery for c-MYC and KRAS Oncogene Targeting

Given the pyrazolo[4,3-c]quinoline scaffold's demonstrated capacity to stabilize c-MYC and KRAS promoter G-quadruplexes (PQ32: tumor cell IC₅₀ ≈ 1.00 μM, in vivo efficacy comparable to cisplatin; DPQ: Kd = 2.35 μM for c-MYC Pu22 G4) [2][1], the target compound constitutes a structurally distinct 1,3-diaryl entry point for G4 screening cascades. FRET melting assays, microscale thermophoresis, and cell-based target engagement studies can position this derivative relative to PQ32 and other reported G4 ligands, potentially revealing whether the specific 4-Cl/4-Me substitution pattern confers enhanced G4 selectivity, improved cellular uptake, or reduced off-target DNA intercalation relative to the published leads [2].

Privileged Scaffold Library Enumeration for High-Throughput Screening

For core facility and screening library managers, the compound fills a specific substitution cell within a pyrazolo[4,3-c]quinoline-focused library. The Tetrahedron review of this scaffold's chemistry documents its association with at least six distinct therapeutic target classes (benzodiazepine receptors, IL-1, COX-2, PDE4, A₃ adenosine receptors, β-glucuronidase), establishing it as a multi-target privileged structure [2]. The 1-(4-chlorophenyl)-3-(4-methylphenyl) variant provides a defined electronic profile (para-Cl, para-Me) that complements existing library members, enabling broad phenotypic or target-based screening with a compound whose synthetic accessibility through established pyrazolo[4,3-c]quinoline annulation routes [2] supports hit follow-up and analog generation.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.